Cas no 93-44-7 (naphthalen-2-yl benzoate)

naphthalen-2-yl benzoate structure
naphthalen-2-yl benzoate structure
商品名:naphthalen-2-yl benzoate
CAS番号:93-44-7
MF:C17H12O2
メガワット:248.275984764099
MDL:MFCD00014320
CID:34701
PubChem ID:87564051

naphthalen-2-yl benzoate 化学的及び物理的性質

名前と識別子

    • Naphthalen-2-yl benzoate
    • 2-Naphthyl benzoate
    • 2-Naphthalenol benzoate
    • Benzoic acid 2-naphthyl ester
    • Benzonaphthol
    • Benzoylnaphthol
    • Betanaphthol benzoate
    • β-Naphthyl benzoate
    • 2-Naphthalenol,benzoate (9CI)
    • 2-Naphthol, benzoate (6CI,7CI,8CI)
    • 2-Benzoyloxynaphthalene
    • Betabenzon
    • NSC 5537
    • b-Naphthyl benzoate
    • Naphthalen-2-ylbenzoate
    • 2-Naphthalenol, benzoate
    • 2-NAPHTHOL BENZOATE
    • beta-naphthol benzoate
    • 2-Naphthalenol, 2-benzoate
    • .beta.-Naphthyl benzoate
    • Benzoic acid, 2-naphthyl ester
    • 2-Naphthol, benzoate
    • 1BKX98E2B1
    • beta-Naphthyl benzoate
    • Benzoesaeure-beta-naphthylester
    • .beta.-Naphthol benzoate
    • CBDivE_013834
    • MLS000532696
    • KSC486O4P
    • 2-Na
    • 2-Naphthalenol, benzoate (9CI)
    • 2-Naphthol, benzoate (6CI, 7CI, 8CI)
    • PPC 016
    • benzoic acid naphthalen-2-yl ester
    • SY036774
    • SCHEMBL1639878
    • 2-naphthylbenzoate
    • W-100243
    • lintrin
    • NSC-5537
    • F11281
    • SR-01000390725
    • HAERTOLAN
    • CHEMBL1407906
    • NCGC00245709-01
    • AI3-01407
    • Benzoic acid, beta-naphthyl ester
    • DTXSID50861688
    • NSC5537
    • HMS1422G18
    • CCG-348829
    • F0808-1030
    • SMR000140134
    • EINECS 202-247-1
    • 2-Naphthol, benzoate (8CI)
    • MFCD00014320
    • DTXCID90810574
    • STK084157
    • SR-01000390725-1
    • 2-NAPHTHYL BENZOATE [MI]
    • NS00041122
    • Q27252201
    • IDI1_009777
    • AS-14487
    • CS-0156547
    • EU-0066971
    • 2-Naphthalenol 2-benzoate
    • HMS2480P04
    • UNII-1BKX98E2B1
    • B1108
    • AKOS000491593
    • BENZONAPHTHOL [WHO-DD]
    • IFLab1_003670
    • 93-44-7
    • naphthalen-2-yl benzoate
    • MDL: MFCD00014320
    • インチ: 1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
    • InChIKey: DWJIJRSTYFPKGD-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)OC1C=C2C(C=CC=C2)=CC=1
    • BRN: 2052424

計算された属性

  • せいみつぶんしりょう: 248.08400
  • どういたいしつりょう: 248.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 色と性状: 白色結晶粉末。長期保存後は色が暗くなります
  • 密度みつど: 1.1290 (rough estimate)
  • ゆうかいてん: 106.0 to 110.0 deg-C
  • ふってん: 413.5℃ at 760 mmHg
  • フラッシュポイント: 175
  • 屈折率: 1.6000 (estimate)
  • すいようせい: 不溶性
  • PSA: 26.30000
  • LogP: 4.05900
  • マーカー: 6408
  • FEMA: 2768
  • ようかいせい: 熱エタノールグリセリンとクロロホルムに可溶、エーテルに微溶、水にほとんど溶解しない

naphthalen-2-yl benzoate セキュリティ情報

naphthalen-2-yl benzoate 税関データ

  • 税関コード:2916310090
  • 税関データ:

    中国税関コード:

    2916310090

    概要:

    2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

naphthalen-2-yl benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0808-1030-20μmol
naphthalen-2-yl benzoate
93-44-7 90%+
20μl
$79.0 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N56070-500g
2-Naphthyl benzoate
93-44-7
500g
¥776.0 2021-09-08
Chemenu
CM141314-500g
2-Naphthyl benzoate
93-44-7 98%
500g
$120 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1108-500G
2-Naphthyl Benzoate
93-44-7 >98.0%(GC)
500g
¥990.00 2023-06-14
eNovation Chemicals LLC
Y1049645-500g
2-Naphthyl benzoate
93-44-7 98.0%
500g
$125 2024-06-06
Fluorochem
216563-25g
Naphthalen-2-yl benzoate
93-44-7 95%
25g
£34.00 2022-03-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1108-25G
2-Naphthyl Benzoate
93-44-7 >98.0%(GC)
25g
¥100.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159833-100G
naphthalen-2-yl benzoate
93-44-7 >98.0%(HPLC)
100g
¥160.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159833-25G
naphthalen-2-yl benzoate
93-44-7 >98.0%(HPLC)
25g
¥50.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
058367-500mg
naphthalen-2-yl benzoate
93-44-7
500mg
3233CNY 2021-05-10

naphthalen-2-yl benzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  1 h, rt
リファレンス
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; Hayashi, Yuka; Ohmori, Syo; Torii, Ayuko; Aizu, Yoko; et al, Tetrahedron, 2011, 67(3), 641-649

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
リファレンス
The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability
Kumar, Manoj; Bagchi, Sourav; Sharma, Anuj, New Journal of Chemistry, 2015, 39(11), 8329-8336

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Catalysts: Indium trichloride ;  10 - 60 min, rt
リファレンス
Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and amines
Chakraborti, Asit K.; Gulhane, Rajesh, Tetrahedron Letters, 2003, 44(35), 6749-6753

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
リファレンス
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; Khosropour, Ahmad R., Monatshefte fuer Chemie, 2002, 133(2), 189-193

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ;  36 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2
Chen, Chien-Tien; Munot, Yogesh S., Journal of Organic Chemistry, 2005, 70(21), 8625-8627

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Zirconium oxychloride octahydrate Solvents: Dichloromethane ;  21 h, rt
リファレンス
Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl2·8H2O and acetyl chloride in solution and in solvent-free conditions
Ghosh, Rina; Maiti, Swarupananda; Chakraborty, Arijit, Tetrahedron Letters, 2005, 46(1), 147-151

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  5 h, 80 °C
リファレンス
Acyl maleic hydrazides as versatile acyl transferring agents
Mashraqui, Sabir H.; Shivalji, Jadhav L., Journal of Chemical Research, 2003, (3), 121-123

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
リファレンス
Bismuth(III) salts as convenient and efficient catalysts for the selective acetylation and benzoylation of alcohols and phenols
Mohammadpoor-Baltork, I.; Aliyan, H.; Reza Khosropour, A., Tetrahedron, 2001, 57(27), 5851-5854

ごうせいかいろ 9

はんのうじょうけん
1.1 120 min, 60 °C
リファレンス
Isolation of an inclusion complex of naphthol and its benzoate as an intermediate in the solvent-free benzoylation reaction of naphthol
Nakamatsu, Seiken; Yoshizawa, Kazuhiro; Toyota, Sinji; Toda, Fumio; Matijasic, Ivanka, Organic & Biomolecular Chemistry, 2003, 1(13), 2231-2234

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Perchloric acid (solid supported) ,  Silica ;  15 min, 80 °C
リファレンス
A process for the acylation of various substrates using a solid support catalyst
, India, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Tributylamine Solvents: Pyridine ;  24 h, rt
リファレンス
Bis(2,4-dinitrophenyl) carbonate
Hamilton, Niall M., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane
リファレンス
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3
Orita, Akihiro; Tanahashi, Chiaki; Kakuda, Atsushi; Otera, Junzo, Journal of Organic Chemistry, 2001, 66(26), 8926-8934

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Xylene ;  24 h, 100 °C
リファレンス
Palladium/NHC-catalyzed oxidative esterification of aldehydes with phenols
Zhang, Man-Li; Zhang, Shou-Hui; Zhang, Guo-Ying; Chen, Fan; Cheng, Jiang, Tetrahedron Letters, 2011, 52(19), 2480-2483

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Reductive C-O, C-N, and C-S Cleavage by a Zirconium Catalyzed Hydrometalation/β-Elimination Approach
Matt, Christof; Koelblin, Frederic; Streuff, Jan, Organic Letters, 2019, 21(17), 6983-6988

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Divinylbenzene-4-vinylpyridine copolymer Solvents: Acetone ;  30 min, 50 °C
1.2 Reagents: Potassium carbonate ;  1 h, 50 °C
リファレンス
Convenient synthesis of benzoate esters mediated by polymer supported benzoyl chloride
Zarchi, Mohammad Ali Karimi; Mirjalili, Bibi Fatemeh; Aval, Ali Kheradmand, Journal of Applied Polymer Science, 2010, 115(1), 237-241

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Titania ;  5.3 h, 25 °C
リファレンス
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; Manjula, Krishnappa, Indian Journal of Chemistry, 2008, (4), 597-600

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)vanadium ;  80 h, rt
リファレンス
Process for acyl substitution of anhydrides with active hydrogen compounds in the presence of vanadyl salt catalysts
, United States, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: 1H-Imidazolium, 3-(2-methoxyethyl)-1-methyl-, methanesulfonate (1:1) ;  25 - 30 °C
リファレンス
Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid
Prasad, Ashok K.; Kumar, Vineet; Malhotra, Shashwat; Ravikumar, Vasulinga T.; Sanghvi, Yogesh S.; et al, Bioorganic & Medicinal Chemistry, 2005, 13(14), 4467-4472

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane
1.2 Reagents: Methanol
リファレンス
Highly efficient and versatile acylation of alcohols with Bi(OTf)3 as catalyst
Orita, Akihiro; Tanahashi, Chiaki; Kakuda, Atsushi; Otera, Junzo, Angewandte Chemie, 2000, 39(16), 2877-2879

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 70 h, rt
1.3 Reagents: Water ;  cooled
リファレンス
Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species
Chen, Chien-Tien; Kuo, Jen-Huang; Pawar, Vijay D.; Munot, Yogesh S.; Weng, Shieu-Shien; et al, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

naphthalen-2-yl benzoate Raw materials

naphthalen-2-yl benzoate Preparation Products

naphthalen-2-yl benzoate 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:93-44-7)naphthalen-2-yl benzoate
A844594
清らかである:99%
はかる:500g
価格 ($):290.0